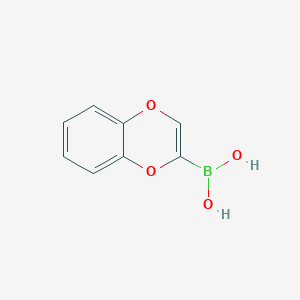1,4-Benzodioxin-2-ylboronic acid
CAS No.:
Cat. No.: VC20422980
Molecular Formula: C8H7BO4
Molecular Weight: 177.95 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H7BO4 |
|---|---|
| Molecular Weight | 177.95 g/mol |
| IUPAC Name | 1,4-benzodioxin-3-ylboronic acid |
| Standard InChI | InChI=1S/C8H7BO4/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-5,10-11H |
| Standard InChI Key | PGFIFVAKOWUADM-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=COC2=CC=CC=C2O1)(O)O |
Introduction
Chemical and Physical Properties
1,4-Benzodioxin-2-ylboronic acid belongs to the class of heterocyclic boronic acids, where the benzodioxin moiety confers aromatic stability while the boronic acid group enables participation in Suzuki-Miyaura coupling reactions. Key physicochemical properties are summarized below:
The compound’s boronic acid group () is highly reactive toward transmetalation, making it indispensable in forming carbon-carbon bonds . Notably, its structural analog, 2,3-dihydro-1,4-benzodioxin-6-ylboronic acid (CAS 164014-95-3), shares similar density and thermal properties but differs in saturation and substituent position . The unsaturated benzodioxin ring in 1,4-benzodioxin-2-ylboronic acid enhances conjugation, potentially influencing its electronic properties and reactivity .
Synthesis and Characterization
Spectroscopic Characterization
-
NMR Spectroscopy:
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 177.95 ([M+H]) .
Applications in Pharmaceutical Research
Case Study: MAO-B Inhibitors
In a 2020 study, researchers synthesized chalcone derivatives incorporating the 1,4-benzodioxan moiety, achieving sub-micromolar IC values against MAO-B . For example, compound 22 () demonstrated an IC of 0.026 µM, highlighting the pharmacophoric importance of the benzodioxin scaffold . The boronic acid derivative could facilitate further structural diversification via Suzuki coupling, enabling rapid library synthesis for high-throughput screening.
Future Directions
Recent advancements in boronic acid chemistry, such as flow synthesis and photocatalytic borylation, could streamline the production of 1,4-Benzodioxin-2-ylboronic acid . Additionally, its integration into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) may unlock applications in catalysis and sensing.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume